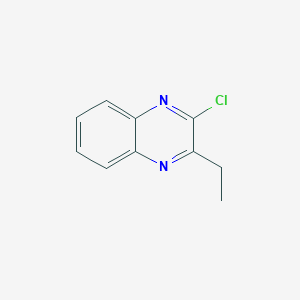

2-Chloro-3-ethylquinoxaline

Overview

Description

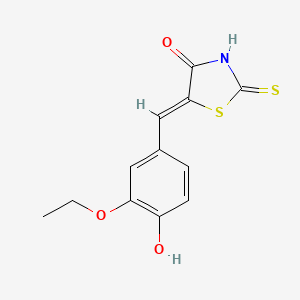

2-Chloro-3-ethylquinoxaline is a chemical compound with the molecular formula C10H9ClN2 . It has an average mass of 192.645 Da and a mono-isotopic mass of 192.045425 Da .

Synthesis Analysis

The synthesis of this compound involves several methods . One method involves a reaction with trichlorophosphate at 100 degrees Celsius for 1 hour in an inert atmosphere .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H9ClN2 . More detailed structural analysis may require advanced techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 40 - 42 degrees Celsius . It has a molecular weight of 192.65 .Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Derivatives : 2-Chloroquinoxaline derivatives have been synthesized through reactions with malononitrile and ethyl cyanoacetate, yielding a variety of 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives. These reactions are crucial in the development of new organic compounds with potential applications in various fields (Obafemi & Pfleiderer, 2004).

Antimicrobial Activity : New quinoxaline derivatives synthesized around the nucleus of 2-Chloro-3-methylquinoxaline have shown optimized antimicrobial activity. These compounds could play a significant role in the development of new antimicrobial agents (Singh, Deivedi, Hashim, & Singhal, 2010).

Theoretical Studies and Corrosion Inhibition : Quantum chemical calculations on quinoxalines, including 2-chloro derivatives, have been performed to understand their efficiency as corrosion inhibitors. This research is vital in the field of materials science, especially in understanding the interaction of these compounds with metals (Zarrouk et al., 2014).

Biological and Pharmaceutical Applications

Anti-Inflammatory Activity : Certain derivatives of 2-Chloro-3-methylquinoxaline have exhibited significant anti-inflammatory activity. This suggests potential applications in the development of anti-inflammatory drugs (Singh et al., 2010).

Reactions with Nucleophilic Reagents : Studies on the reactions of 2-Chloro-3-methylquinoxaline with various reagents open up avenues for the synthesis of novel compounds with potential therapeutic applications (Badr et al., 1983).

Antimycotic Activity : Synthesized 2-Chloro-3-(2-nitro)ethyl- and (2-nitro)vinylquinolines have shown strong antimycotic activity against various microorganisms, indicating their potential use in treating fungal infections (Cziáky et al., 1996).

Mechanism of Action

Target of Action

This compound belongs to the quinoxaline class of molecules, which are known to exhibit a broad spectrum of biological activities . .

Mode of Action

Quinoxaline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by 2-Chloro-3-ethylquinoxaline remain to be elucidated.

Result of Action

As a quinoxaline derivative, it may have potential antimicrobial activity . .

Action Environment

Factors such as temperature, pH, and presence of other molecules can potentially affect the action of this compound .

Safety and Hazards

Safety data sheets indicate that exposure to 2-Chloro-3-ethylquinoxaline should be avoided. Contact with skin and eyes should be avoided, and the compound should not be inhaled. In case of exposure, the affected area should be washed off with soap and plenty of water, and medical attention should be sought .

Properties

IUPAC Name |

2-chloro-3-ethylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-2-7-10(11)13-9-6-4-3-5-8(9)12-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHNWHRBVIADBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381468 | |

| Record name | 2-chloro-3-ethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77186-62-0 | |

| Record name | 2-chloro-3-ethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3'-Fluoro-[1,1'-biphenyl]-4-YL)methanol](/img/structure/B1597838.png)

![2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B1597854.png)